![molecular formula C9H13NO2S B1276929 ([2-(Methylamino)ethyl]sulfonyl)benzene CAS No. 404033-91-6](/img/structure/B1276929.png)
([2-(Methylamino)ethyl]sulfonyl)benzene
Overview
Description
“([2-(Methylamino)ethyl]sulfonyl)benzene” is a biochemical used for proteomics research . It is available for purchase from various biochemical suppliers .
Molecular Structure Analysis
The molecular formula of “([2-(Methylamino)ethyl]sulfonyl)benzene” is C9H13NO2S, and its molecular weight is 199.27 . The SMILES string representation is CNCCS(=O)(=O)c1ccccc1 .
Scientific Research Applications
- Indole Derivatives : ([2-(Methylamino)ethyl]sulfonyl)benzene is structurally related to indole derivatives, which play a crucial role in medicinal chemistry . Researchers explore its potential as a scaffold for designing new drugs targeting specific receptors or enzymes.
- Biochemical Studies : Scientists use this compound as a biochemical tool in proteomics research . Its unique structure allows investigation of protein interactions, post-translational modifications, and enzyme activity.
Medicinal Chemistry and Drug Design
Proteomics Research
Mechanism of Action
While the specific mechanism of action for “([2-(Methylamino)ethyl]sulfonyl)benzene” is not available, it’s worth noting that many sulfonyl-containing compounds, such as sulfonamides, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Safety and Hazards
properties
IUPAC Name |
2-(benzenesulfonyl)-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-10-7-8-13(11,12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBLTCZCXLHCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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